
6-羟基烟酸甲酯
概述
描述
Methyl 6-hydroxynicotinate is an organic compound with the chemical formula C7H7NO3. It is a white crystalline or crystalline powder that is soluble in alcohols and some organic solvents like ethanol and chloroform, but insoluble in water . This compound is used in various fields, including cosmetics and medicine, due to its anti-inflammatory, antioxidant, and blood circulation-promoting properties .
科学研究应用
Methyl 6-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Industry: It is used as a catalyst in synthetic reactions and as an ingredient in cosmetics.
作用机制
Target of Action
Methyl 6-hydroxynicotinate, also known as 6-hydroxynicotinic acid methyl ester, is a derivative of nicotinic acid It’s parent compound, nicotinic acid, is known to interact with the g protein-coupled receptor gpr109a , which plays a crucial role in lipid metabolism and inflammation .
Mode of Action
Its parent compound, nicotinic acid, acts as an agonist for the gpr109a receptor . Upon binding, it triggers a series of intracellular events leading to the inhibition of lipolysis, the breakdown of fats, in adipose tissue . This results in decreased free fatty acid levels in the bloodstream .
Biochemical Pathways
Its parent compound, nicotinic acid, is involved in the nicotinate and nicotinamide metabolism pathways . These pathways play a crucial role in energy production, calcium signaling, and gene expression .
Result of Action
Its parent compound, nicotinic acid, upon binding to the gpr109a receptor, inhibits the breakdown of fats, leading to decreased levels of free fatty acids in the bloodstream . This can have significant effects on lipid metabolism and inflammation .
Action Environment
For instance, Methyl 6-hydroxynicotinate should be stored in a dark place, sealed, and at room temperature .
安全和危害
生化分析
Biochemical Properties
Methyl 6-hydroxynicotinate plays a significant role in biochemical reactions, particularly in the degradation of nicotinate by aerobic bacteria. It interacts with several enzymes, including 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes a rare decarboxylative hydroxylation reaction . This interaction involves the binding of Methyl 6-hydroxynicotinate to NicC, followed by the binding of NADH and FAD reduction, leading to substrate hydroxylation and FAD regeneration
Cellular Effects
Methyl 6-hydroxynicotinate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like NicC enhances the rate of flavin reduction, which in turn affects the overall cellular metabolism
Molecular Mechanism
The molecular mechanism of Methyl 6-hydroxynicotinate involves its interaction with the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). This enzyme catalyzes the decarboxylative hydroxylation of Methyl 6-hydroxynicotinate, a multistep process that includes substrate binding, NADH binding, FAD reduction, and substrate hydroxylation . The formation of a charge-transfer-complex intermediate enhances the rate of flavin reduction, which is crucial for the compound’s biochemical activity . This mechanism highlights the compound’s potential for bioengineering applications and its role in the degradation of N-heterocyclic aromatic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-hydroxynicotinate change over time. The compound’s stability and degradation are influenced by various factors, including storage conditions and experimental setups . Studies have shown that Methyl 6-hydroxynicotinate is stable at room temperature when kept in a dark and dry place
Dosage Effects in Animal Models
The effects of Methyl 6-hydroxynicotinate vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is crucial to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits
Metabolic Pathways
Methyl 6-hydroxynicotinate is involved in several metabolic pathways, particularly in the degradation of nicotinate. The compound interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the hydroxylation of Methyl 6-hydroxynicotinate . This interaction is crucial for the compound’s role in metabolic pathways and its potential applications in bioengineering and environmental remediation. Additionally, Methyl 6-hydroxynicotinate’s involvement in metabolic pathways highlights its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 6-hydroxynicotinate within cells and tissues are influenced by various factors, including transporters and binding proteins
Subcellular Localization
Methyl 6-hydroxynicotinate’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell
准备方法
Methyl 6-hydroxynicotinate is typically synthesized through a two-step process:
Esterification: Nicotinic acid reacts with methanol under acidic conditions to form a methyl esterification product.
化学反应分析
Methyl 6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Methyl 6-hydroxynicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
6-hydroxynicotinic acid: Another derivative of nicotinic acid with similar properties. Methyl 6-hydroxynicotinate is unique due to its specific hydroxylation at the 6-position, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVPKLHKMKWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329003 | |
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-50-4 | |
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-methyl-6-hydroxynicotinate in the synthesis of Huperzine A?
A1: Ethyl 2-methyl-6-hydroxynicotinate played a crucial role in the first successful total synthesis of Huperzine A, a potent acetylcholinesterase inhibitor used to treat Alzheimer's disease. While the exact details of its use are not provided in the abstract, it served as a starting material in a multi-step reaction sequence ultimately leading to the target molecule [].
Q2: Are there alternative routes to synthesize Huperzine A that do not involve ethyl 2-methyl-6-hydroxynicotinate?
A2: Yes, the abstract highlights several alternative synthetic approaches for Huperzine A that do not utilize ethyl 2-methyl-6-hydroxynicotinate. These include methods starting from materials like the mono-ethylene ketal of 1,4-cyclohexanedione and 2-methoxy-6-methylpyridine. The search for more efficient and cost-effective synthetic routes is an ongoing area of research [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
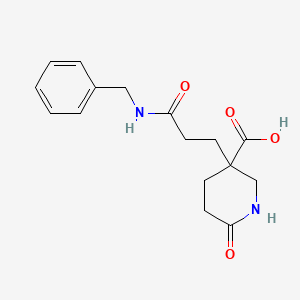
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
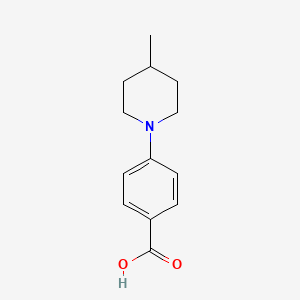

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
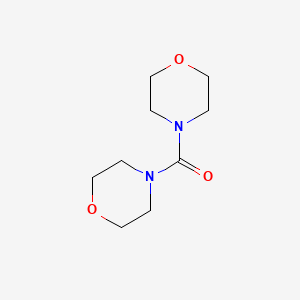

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)
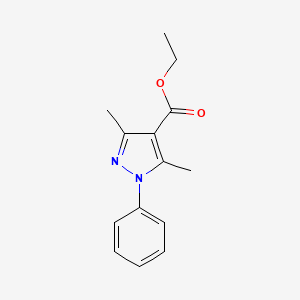
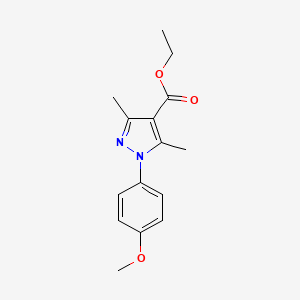
![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)
